2-Amino-5-iodobenzoic acid;1-methylpiperazine
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Overview
Description
2-Amino-5-iodobenzoic acid;1-methylpiperazine is a compound that combines the properties of 2-amino-5-iodobenzoic acid and 1-methylpiperazine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H18IN3O2, and it has a molecular weight of 363.195 g/mol .
Preparation Methods
The synthesis of 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid. One common method includes the reaction of sodium 2-aminobenzoate with molecular iodine in the presence of acetic acid and hydrogen peroxide. The reaction mixture is stirred at 50°C for 3 hours, followed by the addition of water to precipitate the product . The product is then recrystallized from benzene to obtain pure 2-amino-5-iodobenzoic acid.
For industrial production, the process may involve the use of more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-5-iodobenzoic acid;1-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the synthesis of pharmaceutical intermediates.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-iodobenzoic acid;1-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-amino-5-iodobenzoic acid;1-methylpiperazine involves its interaction with specific molecular targets and pathways. The amino and iodine groups in the compound allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-iodobenzoic acid;1-methylpiperazine can be compared with other similar compounds, such as:
2-Amino-5-iodobenzoic acid: This compound shares the core structure but lacks the 1-methylpiperazine moiety, which may affect its reactivity and applications.
1-Methylpiperazine: This compound lacks the 2-amino-5-iodobenzoic acid moiety, which may limit its use in certain chemical and biological applications.
5-Iodoanthranilic acid: This compound is similar in structure but may have different reactivity and applications due to the absence of the 1-methylpiperazine group.
The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
875608-10-9 |
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Molecular Formula |
C12H18IN3O2 |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
2-amino-5-iodobenzoic acid;1-methylpiperazine |
InChI |
InChI=1S/C7H6INO2.C5H12N2/c8-4-1-2-6(9)5(3-4)7(10)11;1-7-4-2-6-3-5-7/h1-3H,9H2,(H,10,11);6H,2-5H2,1H3 |
InChI Key |
MSSPDEOZIIRBKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1.C1=CC(=C(C=C1I)C(=O)O)N |
Origin of Product |
United States |
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